molecular formula C14H11Cl2N3O2S B4234853 4,5-dichloro-N-(1H-indazol-6-yl)-2-methylbenzenesulfonamide

4,5-dichloro-N-(1H-indazol-6-yl)-2-methylbenzenesulfonamide

Cat. No.: B4234853
M. Wt: 356.2 g/mol
InChI Key: UTCZWSVUOMLFDV-UHFFFAOYSA-N
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Description

4,5-Dichloro-N-1H-indazol-6-yl-2-methylbenzenesulfonamide is a compound that belongs to the class of organic compounds known as indazoles. Indazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to a pyrazole ring. This compound is of interest due to its potential pharmacological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dichloro-N-(1H-indazol-6-yl)-2-methylbenzenesulfonamide typically involves the cyclization of o-haloaryl N-sulfonylhydrazones using a catalyst such as copper(II) acetate monohydrate (Cu(OAc)2·H2O). This method proceeds at relatively low temperatures and requires lower catalyst loading compared to other methods .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-N-1H-indazol-6-yl-2-methylbenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4,5-Dichloro-N-1H-indazol-6-yl-2-methylbenzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4,5-dichloro-N-(1H-indazol-6-yl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dichloro-N-1H-indazol-6-yl-2-methylbenzenesulfonamide is unique due to its specific substitution pattern and the presence of both indazole and sulfonamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4,5-dichloro-N-(1H-indazol-6-yl)-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3O2S/c1-8-4-11(15)12(16)6-14(8)22(20,21)19-10-3-2-9-7-17-18-13(9)5-10/h2-7,19H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCZWSVUOMLFDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC2=CC3=C(C=C2)C=NN3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,5-dichloro-N-(1H-indazol-6-yl)-2-methylbenzenesulfonamide
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4,5-dichloro-N-(1H-indazol-6-yl)-2-methylbenzenesulfonamide
Reactant of Route 5
4,5-dichloro-N-(1H-indazol-6-yl)-2-methylbenzenesulfonamide
Reactant of Route 6
4,5-dichloro-N-(1H-indazol-6-yl)-2-methylbenzenesulfonamide

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